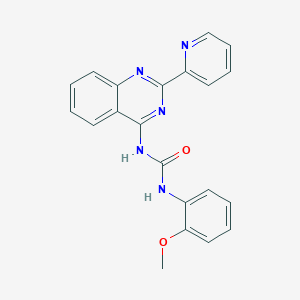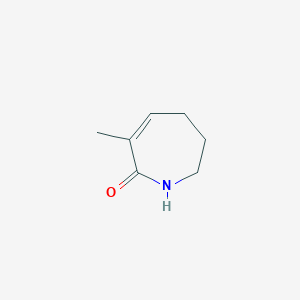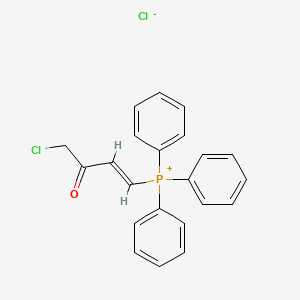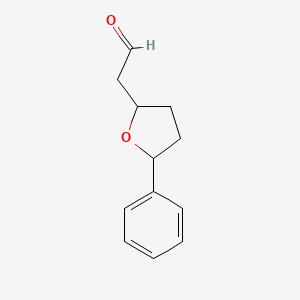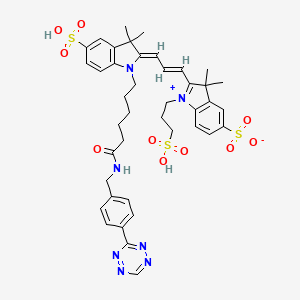
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a specialized organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of methacrylic acid with a suitable dioxopyrrolidine derivative. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The dioxopyrrolidine ring can be reduced to form corresponding amines.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methacryloyloxy group under mild conditions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Substituted methacryloyloxy derivatives.
Applications De Recherche Scientifique
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its use in the development of hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of advanced materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization to form cross-linked networks, while the sulfonic acid group can participate in ionic interactions. These properties enable the compound to form stable structures with unique mechanical and chemical characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methacryloyloxy)ethyltrimethylammonium chloride: Known for its antibacterial properties.
Methacrylic acid: A simpler analog used in polymer synthesis.
N-(Methacryloyloxy)succinimide: Used in bioconjugation reactions.
Uniqueness
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid stands out due to its combination of functional groups, which impart unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and form stable polymers makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO7S |
|---|---|
Poids moléculaire |
263.23 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C8H9NO7S/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15/h5H,1,3H2,2H3,(H,13,14,15) |
Clé InChI |
JRAOBAZTSVEJMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



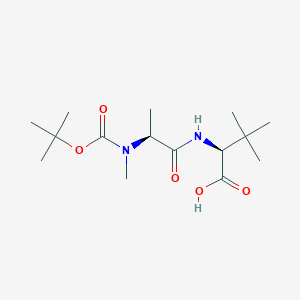
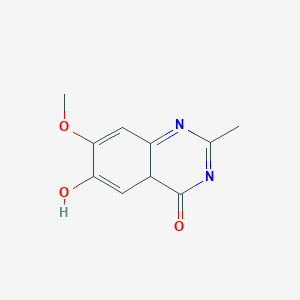


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)

